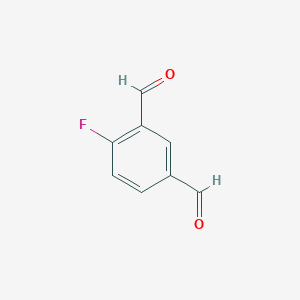![molecular formula C16H23IN2O3 B13477821 ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13477821.png)
ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a unique bicyclic structure with multiple functional groups, making it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps, including the formation of the bicyclic core, introduction of the iodomethyl group, and esterification. Common reagents and conditions might include:
Formation of the bicyclic core: This step could involve cyclization reactions using appropriate precursors and catalysts.
Introduction of the iodomethyl group: This might be achieved through halogenation reactions using iodine and suitable halogenating agents.
Esterification: The final step could involve esterification of the carboxylic acid group using ethanol and acid catalysts.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to remove or alter specific functional groups.
Substitution: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides might be employed in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could produce various substituted derivatives.
科学的研究の応用
Ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[21
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It might be investigated for its biological activity, including potential therapeutic effects.
Medicine: The compound could be explored for its potential as a drug candidate or as a precursor for pharmaceuticals.
Industry: It might find applications in the development of new materials or as a reagent in industrial processes.
作用機序
The mechanism of action of ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- Ethyl 1-(bromomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Ethyl 1-(chloromethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Uniqueness
The presence of the iodomethyl group in ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate might confer unique reactivity and properties compared to its bromomethyl and chloromethyl analogs. This could include differences in reaction rates, selectivity, and biological activity.
特性
分子式 |
C16H23IN2O3 |
|---|---|
分子量 |
418.27 g/mol |
IUPAC名 |
ethyl 1-(iodomethyl)-3-(1-methyl-3-propan-2-ylpyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C16H23IN2O3/c1-5-21-14(20)16-7-15(8-16,9-17)22-13(16)11-6-19(4)18-12(11)10(2)3/h6,10,13H,5,7-9H2,1-4H3 |
InChIキー |
JSBWLVYJTCKYSS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C12CC(C1)(OC2C3=CN(N=C3C(C)C)C)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


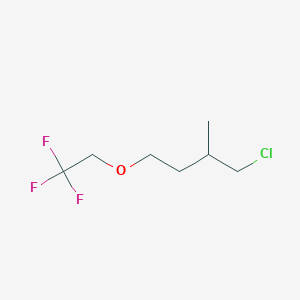

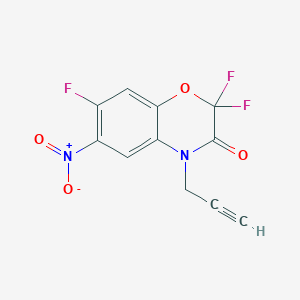
![N-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13477756.png)
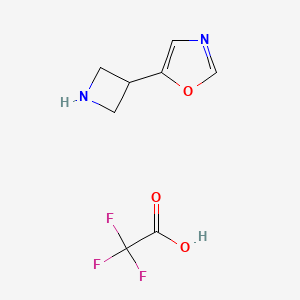
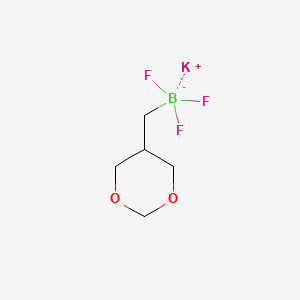
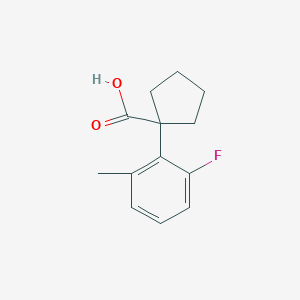
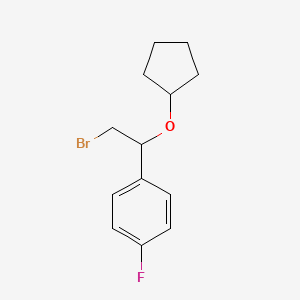
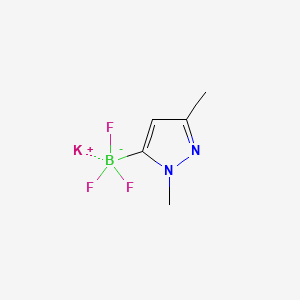
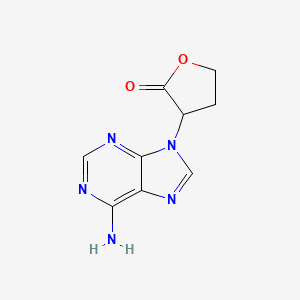
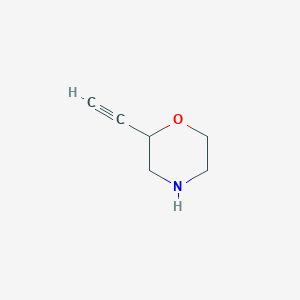

![3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B13477819.png)
